molecular formula C7H11NS B13569654 (3,5-Dimethylthiophen-2-yl)methanamine

(3,5-Dimethylthiophen-2-yl)methanamine

Cat. No.: B13569654
M. Wt: 141.24 g/mol
InChI Key: GLDFCMBXYYLTEB-UHFFFAOYSA-N
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Description

(3,5-Dimethylthiophen-2-yl)methanamine is a substituted methanamine derivative featuring a thiophene ring with methyl groups at the 3- and 5-positions. The thiophene ring, a sulfur-containing heterocycle, confers unique electronic and steric properties, while the methanamine (-CH2NH2) group enables reactivity in pharmacological and synthetic applications.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(3,5-dimethylthiophen-2-yl)methanamine

InChI

InChI=1S/C7H11NS/c1-5-3-6(2)9-7(5)4-8/h3H,4,8H2,1-2H3

InChI Key

GLDFCMBXYYLTEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylthiophen-2-yl)methanamine typically involves the alkylation of thiophene derivatives. One common method includes the reaction of 3,5-dimethylthiophene with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of (3,5-Dimethylthiophen-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(3,5-Dimethylthiophen-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dimethylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The sulfur atom in the thiophene ring can also participate in various biochemical pathways, potentially affecting enzyme function and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Methanamine Derivatives

a. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: Features a thiophene ring linked to a propanol chain with a methylamino group.
  • Key Differences : The hydroxyl group and longer alkyl chain alter polarity and hydrogen-bonding capacity compared to the dimethylthiophene-methanamine structure.
  • Applications : Used in synthetic intermediates for pharmaceuticals, particularly in naphthol-containing compounds .
b. 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol
  • Structure: Combines a thiophene ring, a propyl chain with methylamino, and a naphthalenol moiety.

Substituted Benzene Methanamine Derivatives

a. (2,4,6-Trimethoxyphenyl)methanamine
  • Structure : A benzene ring with three methoxy groups and a methanamine substituent.
  • Key Differences : The electron-rich methoxy groups enhance stability but reduce reactivity compared to thiophene-based analogs.
  • Safety Profile : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage). Requires gloves and protective clothing during handling .
b. [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine
  • Structure : A benzene ring with chlorine, difluoromethoxy, and methanamine groups.
  • Key Differences : The electron-withdrawing Cl and CF3O groups increase electrophilicity, making it suitable for agrochemical applications (e.g., pesticide intermediates) .

Heterocyclic Methanamine Derivatives

a. N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
  • Structure : Combines a benzimidazole ring (N-containing heterocycle) with a chlorophenyl-methanamine group.
  • Key Differences : The benzimidazole moiety enables DNA intercalation or enzyme inhibition, suggesting antiparasitic or antifungal activity. Tested for effects on wheat germination .
b. 4-Amino-3,5-dicyanopyridines
  • Structure: Pyridine core with amino and cyano substituents.
  • Key Differences: The dicyano-pyridine framework enhances π-stacking and hydrogen-bonding capabilities, making it a potent adenosine receptor ligand .

Comparative Data Table

Compound Core Structure Key Substituents Applications Hazards/Handling Requirements
(3,5-Dimethylthiophen-2-yl)methanamine Thiophene 3,5-dimethyl, -CH2NH2 Synthetic intermediates, pharmacology (inferred) Not specified in evidence
(2,4,6-Trimethoxyphenyl)methanamine Benzene 2,4,6-trimethoxy, -CH2NH2 Laboratory research H302, H315, H318; gloves required
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine Benzene 3,5-Cl, 2-CF3O, -CH2NH2 Agrochemical intermediates No specific hazards listed
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene + propanol -CH2CH(OH)CH2NHCH3 Pharmaceutical synthesis Not specified
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole + benzene 4-Cl, -CH2NH2 Agricultural bioactivity studies Tested on plant germination

Research Findings and Trends

  • Synthetic Pathways : Thiophene-based methanamines (e.g., ) are often synthesized via nucleophilic substitution or condensation reactions using sulfur-containing precursors. Benzene analogs (e.g., ) may involve Friedel-Crafts alkylation or palladium-catalyzed coupling .
  • Biological Activity : Thiophene derivatives show promise in central nervous system (CNS) targeting due to sulfur’s lipophilicity, while benzimidazole analogs exhibit agricultural bioactivity .
  • Safety : Substituted benzene methanamines (e.g., 2,4,6-trimethoxyphenyl derivative) require stringent safety protocols compared to thiophene-based compounds, likely due to methoxy-related toxicity .

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